
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with a suitable pyrimidine precursor under controlled conditions. One common method includes the use of a base such as sodium methoxide in a solvent like ethanol, followed by cyclization and nitrile formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Cyclization Reactions: Formation of fused ring systems, enhancing the compound’s structural complexity.
Common Reagents and Conditions:
Substitution: Sodium methoxide, ammonium formate, and palladium catalysts are frequently used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in bioimaging and molecular sensing.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, blocking its activation and subsequent signaling pathways that promote cell proliferation and survival . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
- 6-(5-Chloropyridin-3-yl)pyrimidine-4-carbonitrile
- 6-(5-Bromopyridin-3-yl)pyrimidine-4-carbonitrile
- 6-(5-Methylpyridin-3-yl)pyrimidine-4-carbonitrile
Comparison: Compared to its analogs, 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s strong electron-withdrawing effect enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H5FN4 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
6-(5-fluoropyridin-3-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H5FN4/c11-8-1-7(4-13-5-8)10-2-9(3-12)14-6-15-10/h1-2,4-6H |
InChI Key |
CFLQZYPLNOCIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)
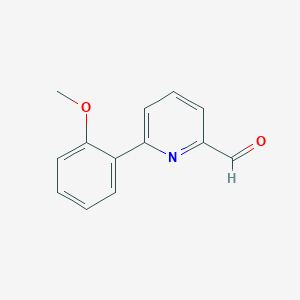
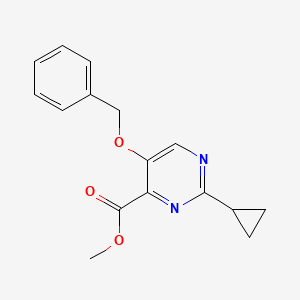
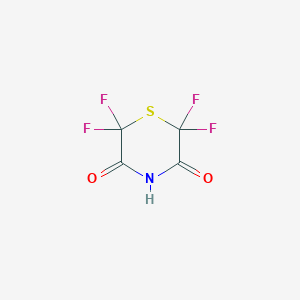
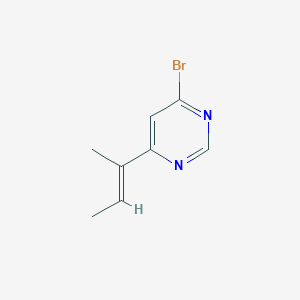
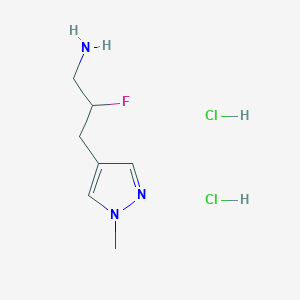

![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)

![2-[(3R)-3-Piperidyl]pyridine diHCl](/img/structure/B14867044.png)
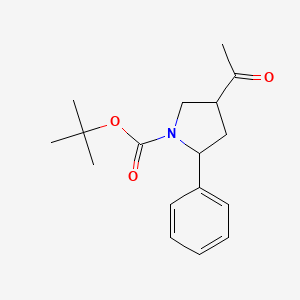

![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)
